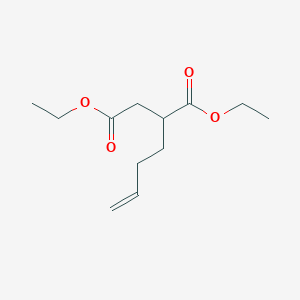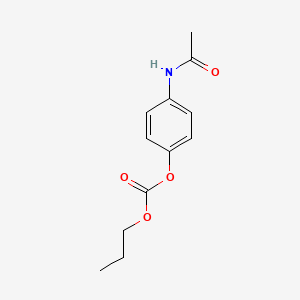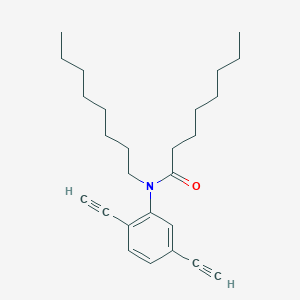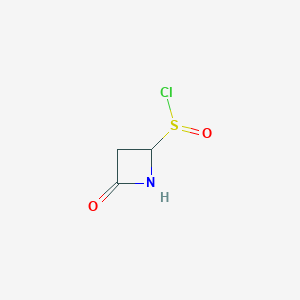![molecular formula C14H13N3O B14206235 4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile CAS No. 825638-17-3](/img/structure/B14206235.png)
4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a dimethylamino group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach includes the condensation of 4-(dimethylamino)benzaldehyde with a pyridine derivative in the presence of a strong base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
4-(dimethylamino)phenyl derivatives: Compounds such as 4-(dimethylamino)phenylacrylate and 4-(dimethylamino)phenylvinylquinoxalines share structural similarities.
Pyridine derivatives: Compounds like 4-(dimethylamino)phenylpyridine and 4-(dimethylamino)phenylazopyridine are structurally related.
Uniqueness
4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of both a dimethylamino group and a carbonitrile group on the pyridine ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications .
特性
CAS番号 |
825638-17-3 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O/c1-17(2)12-5-3-10(4-6-12)13-7-14(18)16-9-11(13)8-15/h3-7,9H,1-2H3,(H,16,18) |
InChIキー |
ZJGXNQOMULLZNM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)NC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)

![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)
![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)

![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)




![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)


